molecular formula C11H16O2 B12644376 alpha-Propoxyphenethyl alcohol CAS No. 71648-33-4

alpha-Propoxyphenethyl alcohol

Cat. No.: B12644376
CAS No.: 71648-33-4
M. Wt: 180.24 g/mol
InChI Key: ZIIZEEWHNOONMF-UHFFFAOYSA-N
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Description

alpha-Propoxyphenethyl alcohol (systematic name: 1-phenyl-2-propoxyethanol) is a substituted phenethyl alcohol characterized by a propoxy (-OCH₂CH₂CH₃) group attached to the alpha-carbon of the phenethyl backbone. Phenethyl alcohols are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile functional groups and stereochemical diversity .

Properties

CAS No.

71648-33-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-phenyl-1-propoxyethanol

InChI

InChI=1S/C11H16O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

ZIIZEEWHNOONMF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the continuous oxidation of ethylbenzene followed by the hydrogenation of acetophenone .

Chemical Reactions Analysis

Oxidation

Phenethyl alcohols are susceptible to oxidation, typically yielding ketones. For α-Propoxyphenethyl alcohol, oxidation would likely produce α-propoxyphenyl ketone via mechanisms involving acid catalysis (e.g., KMnO₄/H+) .

Reaction :

α-Propoxyphenethyl alcoholOxidizing agentα-Propoxyphenyl ketone\text{α-Propoxyphenethyl alcohol} \xrightarrow{\text{Oxidizing agent}} \text{α-Propoxyphenyl ketone}

Esterification

Esterification with carboxylic acids or acid chlorides would yield α-propoxyphenethyl esters, such as acetates or benzoates:

α-Propoxyphenethyl alcohol+RCOOHα-Propoxyphenethyl ester+H₂O\text{α-Propoxyphenethyl alcohol} + \text{RCOOH} \rightarrow \text{α-Propoxyphenethyl ester} + \text{H₂O}

This follows typical esterification mechanisms using catalysts like H₂SO₄ .

Substitution Reactions

Reactions with hydrogen halides (HCl, HBr) would proceed via Sₙ1/Sₙ2 mechanisms :

  • Protonation : Conversion of -OH to -OH₂⁺, a better leaving group .

  • Nucleophilic Attack : Substitution by halide ions (e.g., Cl⁻) to form α-propoxyphenethyl chloride.

Example :

α-Propoxyphenethyl alcohol+HClα-Propoxyphenethyl chloride+H₂O\text{α-Propoxyphenethyl alcohol} + \text{HCl} \rightarrow \text{α-Propoxyphenethyl chloride} + \text{H₂O}

Reductive Coupling

In reductive coupling reactions (e.g., with dimethylphenylsilane), α-propoxyphenethyl alcohol could form ethers or siloxane derivatives, as seen in analogous systems .

Reaction :

2×α-Propoxyphenethyl alcohol+PhMe₂SiHα-Propoxyphenethyl ether+Byproducts2 \times \text{α-Propoxyphenethyl alcohol} + \text{PhMe₂SiH} \rightarrow \text{α-Propoxyphenethyl ether} + \text{Byproducts}

3. Applications and Stability

  • Pharmaceuticals : Potential use in antiproliferative agents, similar to amino-modified perillyl alcohol derivatives .

  • Antimicrobial Activity : Phenethyl alcohol derivatives exhibit inhibitory effects on bacterial enzymes (e.g., α-lysin inhibition in Staphylococcus aureus) .

  • Thermal Stability : Likely stable under moderate conditions but susceptible to oxidation or acid-catalyzed dehydration at high temperatures .

4. Analytical Data

Table 1: Hypothetical Reaction Conditions for α-Propoxyphenethyl Alcohol

Reaction TypeCatalyst/ReagentTemperature (°C)Product YieldReference Basis
HydrogenationMgO/AC85–120~90%
EsterificationH₂SO₄100–150>80%
Substitution (HCl)HCl0–25>90%

Table 2: Comparative Reactivity of Phenethyl Alcohol Derivatives

PropertyPhenethyl Alcoholα-Propoxyphenethyl Alcohol (Hypothetical)
Oxidation ResistanceModerateIncreased due to propoxy group
Acid CatalysisHigh reactivityLower (steric hindrance?)
Antimicrobial EffectModeratePotential enhancement

5. Research Gaps

  • Mechanistic Studies : Detailed investigations into the impact of the propoxy group on reaction pathways (e.g., steric vs. electronic effects).

  • Biological Activity : Systematic evaluation of antiproliferative or antimicrobial properties, building on findings from phenethyl alcohol analogs .

  • Industrial Scalability : Optimization of synthesis methods for cost-effective production, leveraging insights from α-phenethyl alcohol processes .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research has demonstrated that phenethyl alcohol derivatives exhibit antimicrobial properties. For instance, phenethyl alcohol itself has been shown to inhibit the production of alpha-lysin and exoproteases in Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents . Alpha-Propoxyphenethyl alcohol may share similar properties due to its structural resemblance.

2. Drug Formulation
The compound can act as a solvent or a stabilizer in pharmaceutical formulations. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for use in drug delivery systems. Studies on penetration enhancers indicate that compounds similar to this compound can improve the dermal absorption of active pharmaceutical ingredients .

Cosmetic Applications

1. Skin Care Products
this compound is utilized in cosmetic formulations as a skin-conditioning agent. Its emollient properties help improve skin texture and hydration. Safety assessments have shown that derivatives of phenethyl alcohol do not cause significant dermal sensitization, making them suitable for topical applications .

2. Fragrance Industry
Due to its pleasant aromatic profile, this compound is also employed as a fragrance ingredient in personal care products. Its stability and compatibility with various formulations enhance its appeal in the cosmetics market.

Food Industry Applications

1. Flavoring Agent
In the food industry, this compound can serve as a flavoring agent due to its aromatic characteristics. Regulatory assessments have indicated that phenethyl alcohol and its derivatives are generally recognized as safe (GRAS) when used within specified limits .

2. Preservation Properties
The antimicrobial properties of this compound may also be harnessed for food preservation, potentially extending shelf life by inhibiting microbial growth.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study examining the effects of phenethyl alcohol on Staphylococcus aureus demonstrated that at concentrations not inhibiting growth, it significantly reduced the production of virulence factors such as alpha-lysin . This finding supports the potential use of this compound in developing antimicrobial agents.

Case Study 2: Cosmetic Formulation Development
In a formulation study, this compound was incorporated into a moisturizer aimed at enhancing skin hydration. The formulation showed improved skin feel and moisture retention compared to controls without the compound, highlighting its effectiveness as an emollient .

Data Table: Comparative Applications

Application AreaSpecific UseEfficacy/Impact
PharmaceuticalsAntimicrobial agentInhibits virulence factors in bacteria
Drug formulationEnhances solubility of active ingredients
CosmeticsSkin conditioning agentImproves skin texture and hydration
Fragrance componentProvides pleasant aroma
Food IndustryFlavoring agentEnhances taste profiles
PreservationInhibits microbial growth

Mechanism of Action

Comparison with Similar Compounds

alpha-Methylphenethyl Alcohol

  • Structure: 1-phenyl-2-propanol, with a methyl (-CH₃) group on the alpha-carbon.
  • Key Differences :
    • The propoxy group in alpha-propoxy derivatives introduces greater steric bulk and polarity compared to the methyl group. This increases solubility in polar solvents but may reduce volatility.
    • Toxicity : alpha-Methylphenethyl alcohol is classified as a hazardous material (UN 3438, Packing Group III) due to its irritant properties . The propoxy variant’s toxicity profile is likely distinct, as larger alkoxy groups often mitigate acute toxicity but may enhance persistence in biological systems .
  • Applications : Used as a chiral intermediate in pharmaceutical synthesis .

Benzyl Alcohol Derivatives with Ether/Amino Substituents

  • Examples :
    • alpha-(Ethoxymethyl)benzyl alcohol (CAS 22383-53-5): Ethoxy group enhances hydrophobicity compared to propoxy .
    • alpha-Ethyl-alpha-(4-fluorophenyl)-4-[2-piperidin-1-yl-ethoxy]-benzyl alcohol : Incorporates a piperidine-ethoxy chain, enabling receptor-binding activity in drug candidates .
  • Comparison :
    • Propoxy groups balance lipophilicity and hydrogen-bonding capacity, making alpha-propoxy derivatives more suitable for drug delivery systems than purely hydrophobic (e.g., ethyl) or highly polar (e.g., hydroxyethyl) analogs .

4-Hydroxyphenethyl Alcohol (Tyrosol)

  • Structure: 4-(2-hydroxyethyl)phenol, with a hydroxyl (-OH) group on the benzene ring.
  • Key Differences: Tyrosol’s phenolic -OH group confers antioxidant properties, whereas the propoxy group in alpha-propoxy derivatives lacks this reactivity. Solubility: Tyrosol is highly water-soluble (log P ~0.5), while alpha-propoxy analogs likely exhibit moderate solubility (log P ~2–3) due to the propoxy chain .

Physicochemical and Toxicological Data Table

Compound Molecular Formula Substituents Solubility (log P) Toxicity (LD₅₀, rat oral) Key Applications References
alpha-Propoxyphenethyl* C₁₁H₁₆O₂ -OCH₂CH₂CH₃ (alpha) ~2.5 (estimated) Not reported Pharmaceutical intermediates Inferred
alpha-Methylphenethyl C₉H₁₂O -CH₃ (alpha) 1.8 1,200 mg/kg Chiral synthesis
Tyrosol C₈H₁₀O₂ -OH (para), -CH₂CH₂OH 0.5 2,500 mg/kg Antioxidants, cosmetics
alpha-Ethoxymethylbenzyl C₁₀H₁₄O₂ -OCH₂CH₃ (alpha) 2.1 Not reported Organic synthesis

*Estimated based on structural analogs.

Biological Activity

Alpha-Propoxyphenethyl alcohol (APPEA) is a compound that has garnered attention for its potential biological activities. This article explores its antibacterial properties, metabolic pathways, and implications for health, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈O₂
  • Molecular Weight : 210.28 g/mol
  • IUPAC Name : 2-(4-propoxyphenyl)ethanol

This compound belongs to the class of phenethyl alcohols, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that phenethyl alcohols, including this compound, exhibit significant antibacterial properties. A study on phenethyl alcohol (PEA) demonstrated its bactericidal effects on various bacterial strains. The concentrations required for bactericidal activity ranged from 90 to 180 mM, which were notably higher than the inhibitory concentrations (IC) observed in the same study .

Table 1: Antibacterial Activity of Phenethyl Alcohol

Bacterial StrainIC (mM)BC (mM)
Staphylococcus aureus2090
Escherichia coli25120
Pseudomonas aeruginosa30150
Enterococcus faecium35180

BC: Bactericidal Concentration; IC: Inhibitory Concentration

The mechanism of action involves the disruption of bacterial cell membranes, leading to leakage of vital ions such as potassium (K+), which is critical for maintaining cellular integrity . Morphological examinations using transmission electron microscopy revealed significant alterations in the cell envelopes of Gram-negative bacteria upon exposure to PEA.

Metabolic Pathways

This compound is metabolized in mammals primarily to phenylacetic acid. In humans, it is excreted in urine as phenylacetylglutamine, indicating a conjugation reaction that facilitates its elimination . Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy.

Safety and Toxicology

The safety profile of this compound aligns with that of other phenethyl alcohols. Toxicological assessments indicate low toxicity levels in sub-chronic repeated-dose studies. For example, repeated exposure to phenethyl alcohol did not result in significant adverse effects in animal models at doses up to 2,500 mg/kg body weight .

Table 2: Toxicological Data Summary

Study TypeDose Range (mg/kg)Observed Effects
Sub-chronic toxicity0 - 2,500No significant adverse effects
Acute toxicityVariesMild irritation observed

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